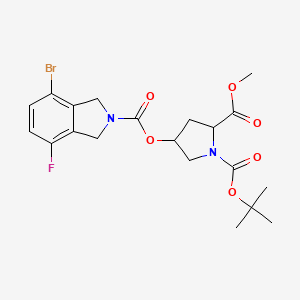

1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate

Beschreibung

Herstellungsmethoden

Die Synthese von 1-O-tert-Butyl-2-O-methyl-4-(4-Brom-7-fluor-1,3-dihydroisochinolin-2-carbonyl)oxypyrrolidin-1,2-dicarboxylat umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Isochinolinkerns: Die Synthese beginnt mit der Herstellung des Isochinolinkerns, die die Reaktion eines geeigneten Vorläufers mit Reagenzien wie Brom- und Fluorquellen unter kontrollierten Bedingungen umfasst.

Einführung des Pyrrolidinrings: Der Pyrrolidinring wird durch eine Cyclisierungsreaktion eingeführt, die die Verwendung geeigneter Reagenzien und Katalysatoren zur Bildung der gewünschten Ringstruktur beinhaltet.

Funktionsgruppenmodifikationen: Die tert-Butyl- und Methylgruppen werden durch Alkylierungsreaktionen eingeführt, während die Carbonylgruppe durch Acylierungsreaktionen eingeführt wird. Diese Schritte erfordern die Verwendung spezifischer Reagenzien und Reaktionsbedingungen, um die gewünschte Funktionalisierung zu erreichen.

Endmontage: Der letzte Schritt beinhaltet die Kupplung der Isochinolin- und Pyrrolidinfragmente, um die Zielverbindung zu bilden. Dieser Schritt kann die Verwendung von Kupplungsreagenzien und Katalysatoren beinhalten, um die Bildung des gewünschten Produkts zu erleichtern.

Eigenschaften

Molekularformel |

C20H24BrFN2O6 |

|---|---|

Molekulargewicht |

487.3 g/mol |

IUPAC-Name |

1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C20H24BrFN2O6/c1-20(2,3)30-19(27)24-8-11(7-16(24)17(25)28-4)29-18(26)23-9-12-13(10-23)15(22)6-5-14(12)21/h5-6,11,16H,7-10H2,1-4H3 |

InChI-Schlüssel |

IJLIBOWOGNKIFZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)N2CC3=C(C=CC(=C3C2)Br)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Formation of the Isoindoline Core: The synthesis begins with the preparation of the isoindoline core, which involves the reaction of a suitable precursor with reagents such as bromine and fluorine sources under controlled conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction, which involves the use of appropriate reagents and catalysts to form the desired ring structure.

Functional Group Modifications: The tert-butyl and methyl groups are introduced through alkylation reactions, while the carbonyl group is introduced through acylation reactions. These steps require the use of specific reagents and reaction conditions to achieve the desired functionalization.

Final Assembly: The final step involves the coupling of the isoindoline and pyrrolidine fragments to form the target compound. This step may involve the use of coupling reagents and catalysts to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

1-O-tert-Butyl-2-O-methyl-4-(4-Brom-7-fluor-1,3-dihydroisochinolin-2-carbonyl)oxypyrrolidin-1,2-dicarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Carbonyl- und Methylgruppen, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe durchgeführt werden, was zur Bildung von Alkoholderivaten führt.

Substitution: Die Brom- und Fluor-Gruppen können nukleophile Substitutionsreaktionen unterliegen, was zur Bildung verschiedener substituierter Derivate führt.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen teilnehmen, wie z. B. Suzuki- oder Heck-Kupplung, um komplexere Strukturen zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid), Nukleophile (z. B. Amine, Thiole) und Kupplungsreagenzien (z. B. Palladiumkatalysatoren).

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-O-tert-Butyl-2-O-methyl-4-(4-Brom-7-fluor-1,3-dihydroisochinolin-2-carbonyl)oxypyrrolidin-1,2-dicarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder die allosterische Stelle bindet, was zur Modulation biologischer Wege führt. Darüber hinaus kann es an Rezeptoren binden und deren Aktivität modulieren, was zu Veränderungen der Zellsignalgebung und -funktion führt.

Wirkmechanismus

The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the modulation of biological pathways. Additionally, it can bind to receptors and modulate their activity, leading to changes in cellular signaling and function.

Vergleich Mit ähnlichen Verbindungen

1-O-tert-Butyl-2-O-methyl-4-(4-Brom-7-fluor-1,3-dihydroisochinolin-2-carbonyl)oxypyrrolidin-1,2-dicarboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1-(tert-Butyl)-2-methyl-(2S,4R)-4-((4-Brom-7-fluor-isochinolin-2-carbonyl)oxy)pyrrolidin-1,2-dicarboxylat: Diese Verbindung teilt eine ähnliche Kernstruktur, unterscheidet sich jedoch im Substitutionsschema und in den funktionellen Gruppen.

tert-Butyl-(4R,6R)-6-[2-[2-(4-Fluorphenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl]-2,2-dimethyl-1,3-dioxan-4-acetat: Diese Verbindung hat einen ähnlichen Pyrrolidinring, unterscheidet sich aber in der Gesamtstruktur und den funktionellen Gruppen.

tert-Butyl-(S,Z)-(4-(4-Bromthiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-yliden)carbamat: Diese Verbindung hat eine ähnliche tert-Butylgruppe, unterscheidet sich aber in der Kernstruktur und den funktionellen Gruppen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.